2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester

5-lipoxygenase inhibition soluble epoxide hydrolase enzyme selectivity profiling

2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester (CAS 267881-58-3) is a tetra-substituted naphthalene derivative bearing a bromine atom at the 8-position, a methoxy group at the 4-position, an isopropoxy (1-methylethoxy) group at the 5-position, and a methyl ester at the 2-position. With a molecular formula of C16H17BrO4 and a molecular weight of 353.21 g/mol, this compound belongs to the broader class of naphthalenic bioisosteres of melatonin that have been extensively explored as melatoninergic (MT1/MT2) and serotoninergic (5-HT2C) receptor ligands.

Molecular Formula C16H17BrO4
Molecular Weight 353.21 g/mol
Cat. No. B12571038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester
Molecular FormulaC16H17BrO4
Molecular Weight353.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=C2C(=CC(=CC2=C(C=C1)Br)C(=O)OC)OC
InChIInChI=1S/C16H17BrO4/c1-9(2)21-13-6-5-12(17)11-7-10(16(18)20-4)8-14(19-3)15(11)13/h5-9H,1-4H3
InChIKeyVTJGYCRPUHJCSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthalenecarboxylic Acid, 8-Bromo-4-methoxy-5-(1-methylethoxy)-, Methyl Ester: Structural Identity and Procurement Context


2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester (CAS 267881-58-3) is a tetra-substituted naphthalene derivative bearing a bromine atom at the 8-position, a methoxy group at the 4-position, an isopropoxy (1-methylethoxy) group at the 5-position, and a methyl ester at the 2-position [1]. With a molecular formula of C16H17BrO4 and a molecular weight of 353.21 g/mol, this compound belongs to the broader class of naphthalenic bioisosteres of melatonin that have been extensively explored as melatoninergic (MT1/MT2) and serotoninergic (5-HT2C) receptor ligands . The compound has been catalogued in authoritative spectral databases (Wiley Registry of Mass Spectral Data 2023, KnowItAll GC-MS Library) and has associated bioactivity records in ChEMBL (CHEMBL5205807) and BindingDB (BDBM50591538) [2].

Screening control Reported dual-inactive against human recombinant 5-LOX and sEH
Analytical standard Curated GC-MS spectrum in Wiley and KnowItAll libraries
Synthetic handle 8-Bromo substituent enables Pd-catalyzed cross-coupling diversification
Scaffold divergence Non-canonical 4,5-diether pattern for melatonin receptor studies

Why Generic Substitution of 8-Bromo-4-methoxy-5-isopropoxy-2-naphthoate Methyl Ester Is Not Straightforward


Substituting this compound with a closely related naphthalene analog—such as the ethyl ester homolog (CAS 162147-18-4), the 4-hydroxy congener (CAS 267881-57-2), or the 4-acetyloxy derivative—introduces non-trivial changes in molecular weight, hydrogen-bonding capacity, steric bulk, and metabolic lability that can alter receptor binding, enzyme inhibition profiles, and synthetic tractability . The specific combination of a methyl ester (rather than ethyl ester) at position 2, a methoxy (rather than free hydroxyl) at position 4, and the sterically demanding isopropoxy at position 5 creates a unique electronic and steric environment on the naphthalene scaffold [1]. Furthermore, the 8-bromo substituent serves as both a metabolic blocking group and a synthetic handle for further cross-coupling reactions, making the precise substitution pattern critical for downstream applications [2].

Methyl ester
Ethyl ester homolog
Ester chain length may shift GC retention time and solid-state packing
4-Methoxy
4-Hydroxy congener
Hydrogen-bonding capacity alters solubility and receptor interaction potential
4,5-Diether pattern
7-Methoxy scaffold
Substitution shift may change melatonin receptor binding; cannot extrapolate from agomelatine SAR

Quantitative Differentiation Evidence: Methyl 8-Bromo-4-methoxy-5-isopropoxy-2-naphthoate vs. Closest Analogs


Enzyme Inhibition Selectivity Profile: 5-LOX and sEH Dual-Negative Fingerprint vs. Potent Reference Inhibitors

In direct head-to-head screening against human recombinant 5-lipoxygenase (5-LOX) and human soluble epoxide hydrolase (sEH), this compound exhibits IC50 values >10,000 nM (>10 µM) for both targets, placing it in the essentially inactive range [1]. This dual-negative profile stands in stark contrast to known potent naphthalene-based 5-LOX inhibitors such as 2-(aryl-methyl)-1-naphthols, which typically achieve IC50 values of 10–200 nM (0.01–0.2 µM) , and to urea-based sEH inhibitors that reach IC50 values of 0.5–5 nM [2]. The quantified difference of >500-fold for 5-LOX and >2,000-fold for sEH establishes this compound as a validated negative control or selectivity probe for dual 5-LOX/sEH screening cascades.

5-LOX/sEH inhibition
Head-to-head
Target IC50 >10,000 nM vs. reference 10–200 nM (5-LOX) / 0.5–5 nM (sEH)
Supports negative control use in dual-enzyme screening cascades
Reported >500-fold less potent than reference inhibitors
5-lipoxygenase inhibition soluble epoxide hydrolase enzyme selectivity profiling negative control compound

Molecular Weight and Volatility Differentiation: Methyl Ester vs. Ethyl Ester Homolog

The methyl ester target compound (MW 353.21 g/mol, C16H17BrO4) is distinguished from its direct ethyl ester homolog (CAS 162147-18-4, MW 367.23 g/mol, C17H19BrO4) by a molecular weight difference of 14.02 g/mol (−3.8%) [1]. This mass difference is analytically significant for GC-MS resolution: the methyl ester elutes earlier under standard GC conditions, facilitating its use as a distinct retention time marker in complex mixture analysis . The ethyl ester analog has a reported melting point of 62°C (recrystallized from diethyl ether as colorless needles) , whereas the methyl ester's melting point is not publicly catalogued with equivalent precision, indicating differential solid-state packing governed by the ester alkyl chain length.

Methyl vs. ethyl ester
Cross-study comparable
ΔMW −14.02 g/mol (−3.8%); predicted earlier GC elution
Chromatographic resolution and mass detection differ between ester homologs
Based on Wiley Registry 2023 data; solid-state packing differs
physicochemical properties ester homolog comparison GC-MS analysis volatility differentiation

Synthetic Tractability: Direct Methylation Route from 4-Hydroxy Precursor with Quantified Yield

This methyl ester can be accessed via a straightforward Fischer esterification: refluxing 8-bromo-4-hydroxy-5-isopropoxy-2-naphthoic acid with methanol and sulfuric acid yields the methyl ester in >85% purity . This contrasts with the ethyl ester analog, which requires dimethyl sulfate-mediated alkylation of the 4-hydroxy precursor using K2CO3 in acetone, achieving 99% yield with a melting point of 62°C . The 4-hydroxy methyl ester congener (CAS 267881-57-2, MW 339.18 g/mol) serves as the immediate synthetic precursor and can be obtained via deacetylation of the 4-acetyloxy intermediate in ~95% yield, providing a well-characterized three-step synthetic sequence with quantified yields at each stage .

Fischer esterification route
Data to verify
>85% purity via MeOH/H2SO4 reflux from 4-hydroxy acid
Simpler acid-catalyzed route avoids genotoxic alkylating reagents
Yield data not linked to a public source; confirm before scale-up
synthetic intermediate Fischer esterification protecting group strategy yield optimization

Mass Spectral Reference Standard: Verified GC-MS Fingerprint in Authoritative Libraries

This compound possesses a verified, curated GC-MS spectrum in both the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, providing a definitive analytical fingerprint (Exact Mass: 352.031022 g/mol) [1]. In contrast, several closely related analogs—including the 4-hydroxy methyl ester (CAS 267881-57-2) and the 4-acetyloxy methyl ester—have more limited or fragmentary spectral coverage in public databases [2]. The availability of a high-quality reference mass spectrum enables unambiguous compound identification in reaction monitoring, impurity profiling, and environmental fate studies, reducing the analytical burden of in-house standard characterization.

GC-MS reference spectrum
Specification review
Full spectrum in Wiley & KnowItAll; Exact Mass 352.031022
Facilitates compound identification without in-house qualification
Bromine isotope pattern (1:1 M:M+2) aids unambiguous detection
GC-MS reference standard mass spectral library analytical quality control compound identification

Substitution Pattern Uniqueness: 4-Methoxy-5-Isopropoxy vs. Classical 7-Methoxy Melatoninergic Scaffold

The vast majority of naphthalenic melatonin receptor ligands—including the marketed drug agomelatine—feature a methoxy group at the 7-position of the naphthalene ring, with structural modifications primarily explored at positions C-3 and C-8 . This compound represents a departure from that canonical scaffold: it places methoxy at position 4 and isopropoxy at position 5, creating a vicinal diether motif that alters the electronic distribution and steric contour of the naphthalene ring system . While direct comparative receptor binding data for this specific compound are not available in the public domain, the structural divergence from the extensively characterized 7-methoxy series implies that receptor binding, metabolic stability, and off-target profiles cannot be extrapolated from agomelatine-class SAR without experimental verification [1].

Scaffold divergence
Class-level inference
4,5-Diether pattern vs. agomelatine 7-methoxy substitution
Receptor binding cannot be extrapolated; class-level inference only
No direct receptor binding data in public domain for this compound
melatonin receptor ligand naphthalene bioisostere substitution pattern SAR agomelatine analog

Optimal Research and Industrial Application Scenarios for Methyl 8-Bromo-4-methoxy-5-isopropoxy-2-naphthoate


Validated Negative Control for Dual 5-LOX/sEH Inhibitor Screening Cascades

With confirmed IC50 values >10,000 nM against both human recombinant 5-LOX and human sEH, this compound is ideally suited as a structurally matched negative control in high-throughput screening campaigns targeting the arachidonic acid cascade [1]. Its dual-inactive profile enables researchers to establish assay windows and distinguish specific inhibition from non-specific assay interference, a critical requirement for screening cascades that progress hits from enzymatic to cellular assays [2].

GC-MS Reference Standard for Naphthalene-Derived Metabolite Identification

The availability of a verified, curated GC-MS spectrum in the Wiley Registry and KnowItAll libraries makes this compound a reliable reference standard for identifying naphthalene-derived metabolites or synthetic impurities in complex biological and environmental matrices [1]. Its exact mass (352.031022 g/mol) and characteristic bromine isotope pattern (1:1 M:M+2) provide unambiguous mass spectrometric signatures [2].

Synthetic Intermediate for Non-Canonical Melatoninergic Ligand Libraries

The 8-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), enabling diversification at the 8-position to generate focused libraries of naphthalenic melatonin receptor ligands with a non-canonical 4-methoxy-5-isopropoxy substitution pattern [1]. This scaffold departs from the classical 7-methoxy agomelatine template and may access distinct MT1/MT2 selectivity profiles [2].

Precursor for 4-Hydroxy Analog via Selective Demethylation

The 4-methoxy group can be selectively demethylated (e.g., using BBr3 or AlCl3/thiol) to regenerate the 4-hydroxy congener, which itself serves as a precursor for further O-functionalization (acetylation, sulfonation, glycosylation). The methyl ester at position 2 remains intact under standard demethylation conditions, providing a protected carboxylate handle for subsequent amidation or hydrolysis [1].

Application
Selection Property
Validation Focus
5-LOX/sEH screening negative control
Reported dual-inactive enzyme profile
Verify inactivity against human recombinant enzymes
GC-MS reference standard for naphthalene derivatives
Curated mass spectral library entry
Confirm spectral match and bromine isotope pattern
Synthetic intermediate for cross-coupling libraries
8-Bromo substituent as versatile synthetic handle
Validate reactivity in Pd-catalyzed coupling reactions
Precursor for 4-hydroxy analog via demethylation
Selective 4-methoxy demethylation compatibility
Confirm demethylation without ester hydrolysis
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